2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide
CAS No.: 2034348-79-1
Cat. No.: VC4705483
Molecular Formula: C16H13N7O2S
Molecular Weight: 367.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034348-79-1 |
|---|---|
| Molecular Formula | C16H13N7O2S |
| Molecular Weight | 367.39 |
| IUPAC Name | 2-(6-oxopyridazin-1-yl)-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide |
| Standard InChI | InChI=1S/C16H13N7O2S/c24-15(10-22-16(25)4-1-7-18-22)17-9-14-20-19-13-6-5-11(21-23(13)14)12-3-2-8-26-12/h1-8H,9-10H2,(H,17,24) |
| Standard InChI Key | YHRQSKXHFCCYGT-UHFFFAOYSA-N |
| SMILES | C1=CC(=O)N(N=C1)CC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Components
The molecule integrates three heterocyclic systems: a pyridazinone ring, a triazolo-pyridazine moiety, and a thiophene group. The pyridazinone component (6-oxopyridazin-1(6H)-yl) contributes a ketone oxygen and two adjacent nitrogen atoms, which may participate in hydrogen bonding with biological targets. The triazolo[4,3-b]pyridazine ring introduces a fused bicyclic system with three nitrogen atoms, enhancing electron-deficient characteristics that could favor π-π stacking interactions . The thiophen-2-yl substituent adds a sulfur-containing aromatic ring, potentially influencing lipophilicity and metabolic stability.
Functional Group Analysis
Key functional groups include:
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Acetamide linker: Connects the pyridazinone and triazolo-pyridazine units, providing rotational flexibility.
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Methyl bridge: Links the acetamide to the triazolo-pyridazine, constraining conformational mobility.
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Sulfur atom: Embedded in the thiophene ring, contributing to electronic effects and possible metal coordination.
The SMILES notation O=C(Cn1ncccc1=O)NCc1nnc2ccc(-c3cccs3)nn12 clarifies atomic connectivity, while the InChIKey YHRQSKXHFCCYGT-UHFFFAOYSA-N aids in database identification.
Molecular Geometry and Electronic Properties
Density functional theory (DFT) calculations for analogous compounds suggest planar geometries for the triazolo-pyridazine and pyridazinone rings, with the thiophene ring adopting a slightly twisted conformation relative to the main scaffold. The electron-withdrawing effects of the triazole and pyridazine rings likely polarize the acetamide carbonyl, enhancing its electrophilicity.
Synthesis and Manufacturing
Purification and Characterization
Post-synthetic purification typically involves:
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Column chromatography: Silica gel with gradients of ethyl acetate/hexane.
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Recrystallization: Methanol/water mixtures.
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Analytical validation:
Physicochemical Properties
The compound’s low solubility may necessitate formulation with co-solvents (e.g., DMSO) for in vitro assays.
Research Applications and Future Directions
Drug Discovery
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Lead optimization: Modifying the thiophene or pyridazinone moieties to improve potency and pharmacokinetics.
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Combination therapies: Pairing with β-amyloid inhibitors for Alzheimer’s disease.
Chemical Biology
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Photoaffinity labeling: Incorporating azide groups to map target proteins.
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Proteolysis-targeting chimeras (PROTACs): Exploiting the triazolo-pyridazine as a warhead for protein degradation.
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